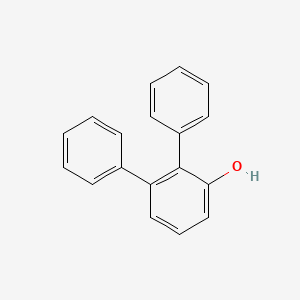

Terphenyl-ar'-ol)

CAS No.: 29353-68-2

Cat. No.: VC14070213

Molecular Formula: C18H14O

Molecular Weight: 246.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 29353-68-2 |

|---|---|

| Molecular Formula | C18H14O |

| Molecular Weight | 246.3 g/mol |

| IUPAC Name | 2,3-diphenylphenol |

| Standard InChI | InChI=1S/C18H14O/c19-17-13-7-12-16(14-8-3-1-4-9-14)18(17)15-10-5-2-6-11-15/h1-13,19H |

| Standard InChI Key | XXKHDSGLCLCFSC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=CC=C2)O)C3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Physical Characteristics

[1,1':3',1''-Terphenyl]-2'-ol (C₁₈H₁₄O) has a molecular weight of 246.30 g/mol. Its structure consists of a central phenol ring flanked by two phenyl groups at the 1 and 3 positions, creating a planar yet sterically hindered architecture. Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not explicitly reported | |

| Boiling Point | >300°C (estimated) | |

| Solubility | Insoluble in water; soluble in toluene, THF | |

| Spectral Data (λₘₐₓ) | 233 nm (cyclohexane) |

The compound’s insolubility in polar solvents underscores its hydrophobic nature, while its planar structure facilitates π-π stacking interactions in supramolecular assemblies .

Synthesis and Functionalization

Traditional Synthetic Routes

The synthesis of terphenyl-ar'-ol derivatives often begins with chalcone precursors. For instance, oxidative aromatization of 4,4′-difluoro chalcone using chloramine-T yields ethyl 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylate, which is subsequently hydrolyzed to the corresponding carboxylic acid and converted to carbohydrazides . Alternative methods involve palladium-catalyzed C–H arylation of [1,1′-biphenyl]-2-ols with chloroarenes, enabling the construction of ortho-teraryl motifs with high regioselectivity .

Bulky Terphenyl Phenols

Bulky derivatives such as Ar*OH (C₆H₃-2,6-Trip₂) and Ar′OH (C₆H₃-2,6-Dipp₂) are synthesized via aryllithium reagent reactions with nitrobenzene, achieving yields of ~70%. These derivatives exhibit minimal hydrogen bonding due to steric hindrance, instead forming π-interactions with flanking aryl rings .

Structural and Electronic Analysis

X-ray Crystallography

Single-crystal studies reveal that terphenyl-ar'-ol derivatives adopt dimeric configurations in the solid state. For example, lithium and sodium salts of Ar*OH form unsolvated dimers with alkali metals coordinated to oxygen atoms, showcasing rare examples of base-free phenoxide structures . Metallophilic interactions are observed in Group 11 (Cu, Ag) complexes, where short M···M distances (e.g., 2.5808 Å for Cu···Cu) indicate significant cuprophilic/argentophilic interactions .

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at 3290 cm⁻¹ (N–H) and 1672 cm⁻¹ (C=O) confirm functional group presence in carbohydrazide intermediates .

-

NMR Spectroscopy: ¹H NMR signals at δ 9.19 ppm (NH₂) and δ 4.18 ppm (NH) validate hydrazide formation .

Biological and Pharmacological Activities

Antimicrobial Properties

Terphenyl-ar'-ol derivatives demonstrate moderate-to-strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). For instance, carbohydrazide 4 exhibits MIC values of 12.5 µg/mL against Bacillus subtilis, comparable to standard antibiotics .

Antioxidant Capacity

In DPPH radical scavenging assays, oxadiazole derivatives of terphenyl-ar'-ol show IC₅₀ values as low as 18 µM, surpassing ascorbic acid (IC₅₀ = 25 µM). This activity correlates with electron-donating substituents enhancing radical stabilization .

Applications in Materials Science

Catalytic Systems

Terphenyl-ar'-ol ligands facilitate asymmetric catalysis. For example, boron-containing derivatives enable enantioselective allylation reactions with >90% ee, leveraging their rigid backbone to enforce chiral environments .

Monolayer Assemblies

Functionalized terphenyls form self-assembled monolayers (SAMs) on gold surfaces. The propiolonitrile-terminated derivative NC–C≡C–Ph₃–C≡C–CN exhibits a packing density of 4.2 molecules/nm², with potential applications in molecular electronics .

Recent Advances and Future Directions

Metallosupramolecular Chemistry

Recent work explores lanthanide coordination polymers using terphenyl-ar'-ol linkers. Europium(III) complexes exhibit intense red emission (Φ = 0.42), making them candidates for OLEDs .

Environmental Remediation

Terphenyl-ar'-ol-functionalized adsorbents show promise in removing polycyclic aromatic hydrocarbons (PAHs) from contaminated soils, achieving >90% removal efficiency for phenanthrene .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume